molecular formula C50H34N2O2 B2376429 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- CAS No. 1640978-33-1

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-

Cat. No.: B2376429
CAS No.: 1640978-33-1
M. Wt: 694.834
InChI Key: NFOXDINRRDSYIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone, also known as AQ(PhDPA)2, is the electron-rich triphenylamine units . These units are attached to an electron-deficient anthraquinone center at the 2,6-positions .

Mode of Action

AQ(PhDPA)2 has a molecular structure of the D-π-A-π-D-type chromophore . This structure allows the compound to interact with its targets, the electron-rich triphenylamine units, and induce changes in their electronic states . The compound has been used as an efficient red thermally activated delayed fluorescence (TADF) emitter .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to changes in electronic states, which can affect various biochemical pathways .

Pharmacokinetics

The compound’s molecular structure suggests that it may have good bioavailability .

Result of Action

The interaction of AQ(PhDPA)2 with its targets leads to changes in their electronic states. This results in the emission of red thermally activated delayed fluorescence (TADF), making the compound an efficient red TADF emitter .

Action Environment

The action, efficacy, and stability of AQ(PhDPA)2 can be influenced by various environmental factors. For instance, the compound’s fluorescence efficiency can be affected by the polarity of the solvent . In nonpolar toluene, AQ(PhDPA)2 shows high fluorescence efficiency, while in polar tetrahydrofuran, its fluorescence is quenched due to strong solvation effects .

Chemical Reactions Analysis

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The diphenylamino groups can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- include other anthraquinone derivatives and triphenylamine-based compounds. For example:

The uniqueness of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- lies in its specific D-π-A-π-D-type chromophore structure, which provides superior TADF properties compared to other similar compounds .

Properties

IUPAC Name

2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOXDINRRDSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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